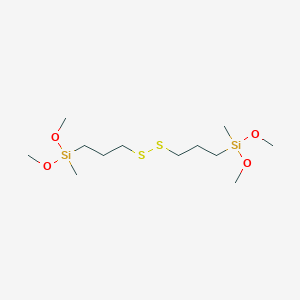
3,12-DIMETHOXY-3,12-DIMETHYL-2,13-DIOXA-7,8-DITHIA-3,12-DISILATETRADECANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,12-DIMETHOXY-3,12-DIMETHYL-2,13-DIOXA-7,8-DITHIA-3,12-DISILATETRADECANE is a complex organosilicon compound characterized by the presence of silicon, oxygen, sulfur, and carbon atoms in its structure
Vorbereitungsmethoden
The synthesis of 3,12-DIMETHOXY-3,12-DIMETHYL-2,13-DIOXA-7,8-DITHIA-3,12-DISILATETRADECANE involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dimethylsilane, methanol, and sulfur-containing reagents.
Reaction Conditions: The reaction conditions often involve controlled temperatures, specific catalysts, and solvents to facilitate the formation of the desired compound.
Industrial Production: Industrial production methods may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity.
Analyse Chemischer Reaktionen
3,12-DIMETHOXY-3,12-DIMETHYL-2,13-DIOXA-7,8-DITHIA-3,12-DISILATETRADECANE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or silanes.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide (oxidation), lithium aluminum hydride (reduction), and halogenating agents (substitution). The reaction conditions vary depending on the desired transformation.
Wissenschaftliche Forschungsanwendungen
3,12-DIMETHOXY-3,12-DIMETHYL-2,13-DIOXA-7,8-DITHIA-3,12-DISILATETRADECANE has several scientific research applications:
Chemistry: In chemistry, it is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: In biological research, the compound’s unique structure allows it to interact with biomolecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: The compound’s potential therapeutic properties are being explored for drug development, particularly in targeting specific molecular pathways.
Industry: In industrial applications, it is used in the production of advanced materials, coatings, and as a catalyst in certain chemical processes.
Wirkmechanismus
The mechanism of action of 3,12-DIMETHOXY-3,12-DIMETHYL-2,13-DIOXA-7,8-DITHIA-3,12-DISILATETRADECANE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3,12-DIMETHOXY-3,12-DIMETHYL-2,13-DIOXA-7,8-DITHIA-3,12-DISILATETRADECANE can be compared with similar compounds, such as:
3,3,12,12-Tetramethoxy-2,13-Dioxa-7,8-Dithia-3,12-Disilatetradecane: This compound has a similar structure but differs in the number of methoxy groups.
This compound: This compound is structurally identical but may have different stereochemistry or functional group orientation.
Other Organosilicon Compounds: Various other organosilicon compounds with different functional groups or chain lengths can be compared to highlight the unique properties of this compound.
Eigenschaften
CAS-Nummer |
108857-77-8 |
|---|---|
Molekularformel |
C12H30O4S2Si2 |
Molekulargewicht |
358.7 g/mol |
IUPAC-Name |
3-[3-[dimethoxy(methyl)silyl]propyldisulfanyl]propyl-dimethoxy-methylsilane |
InChI |
InChI=1S/C12H30O4S2Si2/c1-13-19(5,14-2)11-7-9-17-18-10-8-12-20(6,15-3)16-4/h7-12H2,1-6H3 |
InChI-Schlüssel |
TVGWZVQQDBKCGL-UHFFFAOYSA-N |
SMILES |
CO[Si](C)(CCCSSCCC[Si](C)(OC)OC)OC |
Kanonische SMILES |
CO[Si](C)(CCCSSCCC[Si](C)(OC)OC)OC |
Synonyme |
2,13-Dioxa-7,8-dithia-3,12-disilatetradecane, 3,12-dimethoxy-3,12-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















